Product packaging for 1-benzyl-4-(4-ethylcyclohexyl)piperazine(Cat. No.:)

1-benzyl-4-(4-ethylcyclohexyl)piperazine

Cat. No.: B5815699
M. Wt: 286.5 g/mol
InChI Key: MZDDKNFLVZHZCP-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-ethylcyclohexyl)piperazine is a synthetic organic compound featuring a piperazine ring core that is substituted at one nitrogen with a benzyl group and at the other with a 4-ethylcyclohexyl group. Piperazine derivatives are recognized as privileged scaffolds in medicinal chemistry, meaning they are versatile molecular frameworks capable of interacting with various biological targets and are frequently utilized in the design and synthesis of novel therapeutic agents . The specific structural motif of a benzyl-piperazine is a common feature in many compounds of research interest . As a building block, this compound enables researchers to explore structure-activity relationships, particularly the influence of the lipophilic 4-ethylcyclohexyl substituent on the molecule's physicochemical properties and its interaction with biological systems. Researchers may employ this chemical in the development of compounds for neurological and pharmacological studies. It is intended for use in controlled laboratory research settings only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30N2 B5815699 1-benzyl-4-(4-ethylcyclohexyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(4-ethylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-2-17-8-10-19(11-9-17)21-14-12-20(13-15-21)16-18-6-4-3-5-7-18/h3-7,17,19H,2,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDDKNFLVZHZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 Benzyl 4 4 Ethylcyclohexyl Piperazine and Analogues

Retrosynthetic Analysis and Key Disconnection Points for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, revealing potential synthetic routes. For 1-benzyl-4-(4-ethylcyclohexyl)piperazine, the primary disconnection points are the carbon-nitrogen bonds of the piperazine (B1678402) ring.

Two main retrosynthetic strategies can be envisioned:

Strategy A: N-Alkylation Approach. This is the most direct approach and involves disconnecting the N-substituents from a pre-existing piperazine core. The key disconnections are at the N1-benzyl and N4-cyclohexyl bonds. This leads to three potential precursors: piperazine, a benzylating agent (e.g., benzyl (B1604629) halide), and a 4-ethylcyclohexylating agent (e.g., 4-ethylcyclohexanone (B1329521) for reductive amination or a 4-ethylcyclohexyl halide for nucleophilic substitution). The order of substituent introduction can be varied, starting with either 1-benzylpiperazine (B3395278) or 1-(4-ethylcyclohexyl)piperazine (B13519180). mdpi.comnih.gov

Strategy B: Ring-Formation Approach. This strategy involves disconnecting the piperazine ring itself. A common disconnection across the C2-N1 and C5-N4 bonds or C2-N3 and C6-N1 bonds suggests a cyclization reaction. This path leads to acyclic precursors, such as an N-benzylethylenediamine and a two-carbon dielectrophile, or an N-(4-ethylcyclohexyl)ethylenediamine and a benzyl-containing synthon. nih.govnih.gov A further disconnection can lead back to even simpler starting materials like ethylenediamine, benzaldehyde, and 4-ethylcyclohexanone.

A visual representation of these disconnection points is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This image is a placeholder for a chemical structure diagram illustrating the disconnection points.

Classical Approaches to Piperazine Ring Formation and N-Alkylation

The construction and functionalization of the piperazine scaffold are well-established fields in organic synthesis. These classical methods offer robust and versatile routes to a wide array of derivatives.

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is widely used for the N-alkylation of piperazines. mdpi.com The reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of the target molecule, two primary reductive amination pathways exist:

Reaction of 1-benzylpiperazine with 4-ethylcyclohexanone.

Reaction of 1-(4-ethylcyclohexyl)piperazine with benzaldehyde.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/Pd-C). nih.govresearchgate.net Sodium triacetoxyborohydride is often preferred due to its mildness and broad functional group tolerance. mdpi.com

Reactants Reducing Agent Typical Conditions Product Reference
1-Benzylpiperazine, 4-EthylcyclohexanoneSodium triacetoxyborohydrideDichloroethane (DCE), Room TempThis compound mdpi.comnih.gov
Piperazine, Benzaldehyde, 4-EthylcyclohexanoneCatalytic Hydrogenation (H₂/Pd, Pt)Methanol (B129727), Acetic Acid, Elevated PressureThis compound researchgate.net
1-(4-ethylcyclohexyl)piperazine, BenzaldehydeSodium cyanoborohydrideAcetonitrile (B52724), Acetic AcidThis compound nih.gov

This table presents common reactant combinations and conditions for the synthesis of the target compound via reductive amination.

Building the piperazine ring from acyclic precursors is a fundamental strategy, particularly for accessing C-substituted piperazines. nih.gov A common method involves the double N-alkylation of a 1,2-diamine with a 1,2-dielectrophile. For instance, N-benzylethylenediamine can be reacted with a 1,2-dihaloethane or a protected equivalent to form the piperazine ring.

Another significant approach is the cyclization of N-substituted diethanolamine (B148213) derivatives. google.comgoogle.com In this method, a compound like N-benzyldiethanolamine can be reacted with an amine, such as 4-ethylcyclohexylamine, in the presence of a catalyst under high temperature and pressure to yield the desired piperazine.

Precursor 1 Precursor 2 Method Key Features Reference
N,N'-Disubstituted Ethylenediamine1,2-DihaloethaneIntramolecular SN2 CyclizationForms two C-N bonds sequentially. nih.govorganic-chemistry.org
N-Substituted DiethanolaminePrimary Amine (e.g., 4-ethylcyclohexylamine)Catalytic Aminative CyclizationHigh-temperature, high-pressure industrial process. google.comgoogle.com
Primary Amine, NitrosoalkenesDouble Michael AdditionForms bis(oximinoalkyl)amine intermediate, followed by reductive cyclization.A newer method for accessing polysubstituted piperazines. nih.gov

This table outlines key ring-closure strategies for synthesizing substituted piperazines.

Direct alkylation via nucleophilic substitution is a cornerstone of amine chemistry. mdpi.com In this approach, the nitrogen atom of piperazine or a mono-substituted piperazine acts as a nucleophile, attacking an electrophilic carbon center of an alkyl halide (e.g., chloride, bromide) or a sulfonate ester (e.g., mesylate, tosylate).

To synthesize this compound, one could react 1-benzylpiperazine with a 4-ethylcyclohexyl halide or sulfonate. orgsyn.orgresearchgate.net The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the acid generated. A challenge with this method is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, especially when starting with piperazine itself. researchgate.net Using a mono-protected piperazine, like 1-Boc-piperazine, can circumvent this issue, allowing for selective mono-alkylation followed by deprotection and a second, different alkylation. researchgate.net

Nucleophile Electrophile Base / Solvent Advantages Reference
1-Benzylpiperazine4-Ethylcyclohexyl bromideK₂CO₃ / AcetonitrileDirect, straightforward method. mdpi.comresearchgate.net
1-(4-Ethylcyclohexyl)piperazineBenzyl chlorideNa₂CO₃ / DMFReadily available starting materials. orgsyn.orgresearchgate.net
1-Boc-piperazineBenzyl chloride, then 4-Ethylcyclohexyl mesylateStepwise with deprotectionExcellent control over substitution pattern, avoids dialkylation. mdpi.comresearchgate.net

This table summarizes the nucleophilic substitution approach for N-alkylation of the piperazine core.

Stereoselective Synthesis of Chiral 4-Ethylcyclohexyl Moieties

The 4-ethylcyclohexyl substituent exists as cis and trans diastereomers relative to the piperazine attachment point. Creating a specific stereoisomer requires stereocontrolled synthetic methods. If the cyclohexane (B81311) ring were to contain additional substituents, enantioselective synthesis would also become critical.

A powerful and atom-economical method for generating chiral saturated rings is the asymmetric hydrogenation of their aromatic counterparts. nih.gov This approach offers direct access to enantioenriched cyclohexanes from readily available aromatic precursors.

To create a chiral 4-ethylcyclohexyl group, one would start with a prochiral aromatic substrate, such as 4-ethylphenol (B45693) or a derivative. Using a chiral transition-metal catalyst, typically based on ruthenium, rhodium, or iridium, the aromatic ring is hydrogenated. rsc.orgresearchgate.net The chiral ligand on the metal center directs the approach of hydrogen, leading to the formation of one enantiomer of the saturated product in excess. The diastereoselectivity (cis vs. trans) is also influenced by the catalyst and reaction conditions, though arene hydrogenation generally favors the cis isomer. nih.gov

Aromatic Precursor Catalyst System (Metal/Ligand) Key Outcome Reference
4-Ethylphenol derivativeRu-BINAP, Rh-DIPAMPHigh enantiomeric excess (ee) nih.gov
4-VinylacetophenoneRu-NHC ComplexHydrogenation of both arene and alkene functionalities. acs.org
Annulated ArenesChiral Ruthenium Diamine ComplexesControlled formation of multiple stereocenters. rsc.orgresearchgate.net

This table highlights catalyst systems used in the enantioselective hydrogenation of aromatic rings to produce chiral saturated cycles.

Asymmetric Catalysis in Cyclohexane Derivatization

The construction of the substituted cyclohexane ring, a key component of the target molecule, can be achieved with high stereocontrol using asymmetric organocatalysis. The development of complex molecules with multiple adjacent stereogenic centers is a significant challenge in organic synthesis. nih.gov Organocatalytic domino or cascade reactions have become a powerful tool for building these complex frameworks from simple precursors. nih.gov

One such strategy involves a one-pot sequential organocatalytic process that begins with an enantioselective Michael addition, followed by a domino Michael–Knoevenagel-type 1,2-addition sequence. nih.gov This approach can create highly functionalized cyclohexane derivatives with up to five contiguous stereocenters in good yields and with excellent stereoselectivities. nih.gov For instance, the reaction between a β-ketoester and β-nitrostyrene can be catalyzed by a chiral amino-squaramide catalyst, followed by the addition of an α,α-dicyanoolefin and an achiral base like DBU to induce the subsequent cyclization cascade. nih.gov This methodology allows for the scalable synthesis of complex cyclohexane cores, and the use of a pseudo-enantiomeric catalyst can provide access to the opposite enantiomer of the product. nih.gov

Table 1: Organocatalytic Asymmetric Synthesis of a Functionalized Cyclohexane Derivative

Entry Catalyst (mol%) Base (mol%) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 Chiral amino-squaramide (1) DBU (10) 53 >30:1 98

Data derived from a representative one-pot Michael–Michael–1,2-addition sequence for synthesizing functionalized cyclohexanes. nih.gov

Diastereoselective Control in Piperazine C-H Functionalization

Achieving diastereoselective control during the functionalization of the piperazine ring is crucial for synthesizing specific stereoisomers of C-substituted piperazines. While functionalizing the nitrogen atoms is relatively simple, selectively modifying the carbon atoms presents a significant challenge. nih.govacs.org

Recent advances have demonstrated the use of iridium catalysis for the highly regio- and diastereoselective synthesis of C-substituted piperazines through a formal [3+3]-cycloaddition of imines. nih.govacs.org This atom-economical method utilizes a bench-stable iridium catalyst, such as [IrCl(cod)(PPh₃)], to facilitate the head-to-head coupling of imines under mild conditions, yielding a single diastereoisomer. nih.govacs.org The reaction's success is often enhanced by the addition of N-oxides, which improve catalytic activity and selectivity. nih.gov The electronic properties of the imine substituents play a key role; electron-donating groups on the imine carbon and electron-withdrawing groups on the nitrogen-bound methylene (B1212753) group generally lead to better outcomes. acs.org

Another approach to achieving diastereoselectivity involves a Lewis acid-catalyzed bidirectional C(sp³)–H bond functionalization of piperazine compounds. researchgate.net This process is triggered by a sequential hydride shift/cyclization cascade. The choice of catalyst and ligands is critical in controlling the diastereoselectivity of the reaction, which can afford products in good yields and with high diastereomeric ratios. researchgate.net Mechanistic studies suggest that the diastereoselectivity arises from the energy barrier between the formation of cis and trans products. researchgate.net

Table 2: Diastereoselective Synthesis of C-Substituted Piperazines

Method Catalyst Key Features Outcome Reference
[3+3]-Cycloaddition [IrCl(cod)(PPh₃)] Atom-economical, mild conditions, N-oxide additive High yield, excellent regio- and diastereoselectivity nih.govacs.org
Bidirectional C-H Functionalization Lewis Acid (e.g., Sc(OTf)₃) Sequential hydride shift/cyclization Good yield, high diastereoselectivity researchgate.net
Asymmetric Lithiation s-BuLi/(-)-sparteine Uses chiral ligand for deprotonation Good diastereocontrol, enantioselective mdpi.com

Advanced Synthetic Methodologies for N- and C-Functionalization

The structural diversity of piperazine-containing compounds is often limited by a lack of methods for functionalizing the carbon skeleton. nsf.govmdpi.com To address this, several advanced synthetic methodologies have been developed to enable selective N- and C-functionalization.

C-H Activation Strategies for Selective Functionalization of the Piperazine Ring

Direct C–H functionalization has emerged as one of the most powerful strategies for modifying complex molecules, offering a more step- and atom-economical alternative to traditional methods that rely on pre-functionalized starting materials. nsf.govnih.gov However, the C–H functionalization of piperazines has been a formidable challenge. nih.gov

One successful approach involves the direct α-C–H lithiation of N-Boc protected piperazines, followed by trapping with an electrophile. mdpi.com O'Brien and coworkers have developed protocols for the direct diastereoselective lithiation of N-Boc piperazines using s-BuLi in the presence of a chiral ligand like (-)-sparteine, which allows for the asymmetric synthesis of α-functionalized piperazines. mdpi.com To overcome the operational difficulties of using cryogenic temperatures (-78 °C), a diamine-free lithiation process using sec-BuLi in THF at higher temperatures (e.g., -30 °C) has also been established, expanding the range of compatible electrophiles. nih.gov

Transition-metal catalysis offers another powerful avenue for piperazine C-H functionalization. For example, palladium-catalyzed intramolecular C–H activation has been used as a key step in the synthesis of complex polycyclic structures incorporating a piperazine ring. rsc.org These methods often rely on directing groups to achieve high regioselectivity. nsf.govnih.gov

Table 3: Selected C-H Activation Strategies for Piperazine Functionalization

Strategy Reagent/Catalyst Key Features Reference
Direct α-Lithiation sec-BuLi/(-)-sparteine Asymmetric functionalization of N-Boc piperazines mdpi.com
Diamine-Free Lithiation sec-BuLi in THF Milder conditions (-30 °C), broader electrophile scope nih.gov
Palladium Catalysis Palladium catalyst Intramolecular C-H activation for complex scaffold synthesis rsc.org

Photoredox Catalysis in Piperazine Derivatization

Visible-light photoredox catalysis has become a prominent tool in organic synthesis, enabling the generation of highly reactive intermediates under mild conditions through the conversion of light energy into chemical energy. mdpi.comnih.govbeilstein-journals.org This approach has been successfully applied to the direct C–H functionalization of piperazines, which has historically been a challenging transformation. nih.govbeilstein-journals.org

Early examples by MacMillan and coworkers demonstrated the photoredox-catalyzed C–H arylation of N-Boc piperazine with 1,4-dicyanobenzene using an iridium-based photocatalyst like Ir(ppy)₃. mdpi.comnih.govbeilstein-journals.org The reaction proceeds via single-electron transfer from the piperazine nitrogen to the excited photocatalyst, generating an α-amino radical that couples with the radical anion of the arene. mdpi.com This methodology has been extended to C–H vinylation and heteroarylation, providing direct access to α-aryl, α-vinyl, and α-heteroaryl piperazines in good yields. nih.govbeilstein-journals.org More recently, organic photoredox catalysts, such as acridinium (B8443388) salts, have been employed as a sustainable alternative to precious metal catalysts, facilitating the α-functionalization of secondary amines under mild conditions. researchgate.net These methods can circumvent the need for pre-functionalized substrates and provide a programmable approach to creating diverse piperazine cores. nih.gov

Table 4: Examples of Photoredox-Catalyzed Piperazine Functionalization

Transformation Photocatalyst Coupling Partner Yield (%) Key Features Reference
α-Arylation Ir(ppy)₃ 1,4-Dicyanobenzene 95 Direct C-H functionalization nih.govbeilstein-journals.org
α-Vinylation Ir(ppy)₃ Phenyl vinyl sulfone 74 Excellent E/Z selectivity nih.govbeilstein-journals.org
α-Heteroarylation Ir(ppy)₂(dtbbpy)PF₆ 2-Chloropyridine 84 Direct coupling with heteroaryl chlorides nih.govbeilstein-journals.org
α-Functionalization Organic Acridinium Salt Michael Acceptors Good to Excellent Metal-free, direct oxidation of carbamates researchgate.net

Flow Chemistry Applications for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and reduced waste. azolifesciences.comacs.org This technology is well-suited for the synthesis of active pharmaceutical ingredients (APIs) with piperazine cores. azolifesciences.com

An uninterrupted, four-step continuous-flow synthesis of the arylpiperazine drug flibanserin (B1672775) has been developed. rsc.org This process was designed specifically for efficient operation in flow and involves heterogeneously catalyzed reductive amination reactions and a benzimidazolone formation, showcasing the potential for multi-step synthesis in a continuous manner. rsc.orgresearchgate.net The use of flow reactors allows for precise control over reaction parameters like temperature and residence time, and enables the safe handling of hazardous reagents and intermediates. acs.org Gas-liquid and liquid-liquid separation techniques can be integrated into the flow system, facilitating purification and the coupling of reaction steps without manual intervention. rsc.org The combination of flow chemistry with other enabling technologies, such as photoredox catalysis, further expands the synthetic possibilities, allowing for telescoped reaction sequences with improved efficiency and sustainability. researchgate.net

Table 5: Continuous Flow Synthesis of Flibanserin

Process Key Steps Technology Advantages Reference
Flibanserin Synthesis Reductive amination, Benzimidazolone formation Four-step continuous flow, Heterogeneous catalysis Uninterrupted sequence, Integrated purification rsc.orgresearchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. acs.orgnih.gov This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity, making it particularly suitable for constructing privileged scaffolds like the piperazine ring. acs.orgorganic-chemistry.org

The Ugi four-component reaction (U-4CR) is a prominent MCR that has been adapted for the synthesis of piperazine derivatives. acs.orgorganic-chemistry.org In a "Ugi/Deboc/Cyclize" (UDC) strategy, a Boc-protected bifunctional starting material can be used in an Ugi reaction, followed by deprotection and intramolecular cyclization to form the piperazine ring. organic-chemistry.org A more de novo approach involves using an MCR to assemble a linear precursor that is then cyclized. acs.org For example, a tetrazole Ugi reaction can be employed to generate a secondary amine moiety that subsequently participates in an intramolecular SN2 reaction to close the piperazine ring. acs.org This approach allows for the introduction of substituents at up to four positions on the ring, offering a high degree of structural diversity from readily available building blocks. acs.org Another strategy involves the in situ activation of 1,4-diazabicyclo[2.2.2]octane (DABCO) in multicomponent reactions to serve as a synthon for the piperazine core. rsc.org

Table 6: Multi-Component Reaction for Piperazine Synthesis

MCR Type Components Key Transformation Features Reference
Ugi-Cyclization Monoboc-protected amine, α-halo aldehyde/ketone, isocyanide, TMSN₃ Ugi reaction followed by Boc-deprotection and intramolecular SN2 cyclization De novo assembly, high scaffold diversity acs.org
U-4CR α-Azidocarboxylic acid, propargyl amine, aldehyde, isocyanide Ugi reaction followed by intramolecular [3+2] cycloaddition Forms bicyclic piperazine systems organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com In the synthesis of piperazine derivatives, this involves innovations in reaction conditions and catalytic systems to enhance efficiency and minimize environmental impact.

One of the core principles of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste. Solvent-free, or neat, reactions offer a powerful alternative by simplifying workup procedures, reducing waste, and often increasing reaction rates.

Research has demonstrated the feasibility of solvent-free conditions for the synthesis of N-arylpiperazines. A notable approach involves using an excess of one of the reactants, piperazine itself, to act as both the solvent and the nucleophile. nih.govorganic-chemistry.org This method has been successfully applied in palladium-catalyzed amination reactions, providing an eco-friendly and cost-effective route to these valuable structures. organic-chemistry.org For instance, the reaction of aryl chlorides with piperazine has been shown to proceed efficiently under neat conditions, yielding the desired N-arylpiperazine products. nih.gov Another example includes the treatment of 4-substituted piperazines with 2-aminoethane-1-thiol hydrochloride under solvent-free conditions at elevated temperatures to produce thiazolinylphenyl-piperazines. nih.gov

While direct examples for this compound are not prevalent, the principles are directly applicable. The synthesis could potentially be adapted to a solvent-free alkylation of 1-(4-ethylcyclohexyl)piperazine with benzyl chloride.

The use of renewable solvents, derived from biomass sources like agriculture, is another key green strategy. Though less common in published routes for piperazine synthesis, solvents such as ethanol, p-cymene, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) represent viable, greener alternatives to traditional petroleum-derived solvents like toluene (B28343) or dichloromethane. Their application in the synthesis of piperazine analogues could further reduce the environmental footprint of the process.

Table 1: Examples of Green Solvent Strategies in Piperazine Synthesis

StrategyReactants/Reaction TypeConditionsBenefitCitation
Solvent-Free (Neat) Aryl Chloride + PiperazinePd-catalysis, aerobicEco-friendly, cost-effective, reduced waste nih.govorganic-chemistry.org
Solvent-Free 4-Substituted Piperazine + 2-Aminoethane-1-thiol80 °C, NaOHSimplified workup, elimination of solvent waste nih.gov
Renewable Solvent N-Alkylation (Conceptual)Standard alkylation conditionsReduced reliance on fossil fuels, often biodegradableN/A

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Catalytic reactions are fundamental to achieving high atom economy as they allow for transformations with minimal generation of stoichiometric byproducts.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. It represents a significant advancement over traditional methods, which often require harsh conditions and produce substantial waste. nih.gov This methodology has been adapted for the synthesis of N-arylpiperazines from aryl halides and piperazine under mild, aerobic conditions, with reaction times as short as 10 minutes and yields up to 97%. organic-chemistry.org Such processes exhibit high atom economy and functional group tolerance, making them highly efficient and broadly applicable. nih.gov

Other Catalytic Systems: Various other catalytic systems are employed to synthesize the piperazine core with greater efficiency. These include ruthenium-catalyzed diol-diamine coupling and nickel-catalyzed cyclization of aminoethylethanolamine. organic-chemistry.orgresearchgate.net These methods are designed to be highly selective and reduce the number of synthetic steps, thereby minimizing waste.

Table 2: Catalytic Methodologies for Enhanced Atom Economy in Piperazine Synthesis

Catalytic SystemReaction TypeKey AdvantagesCitation
Palladium (Buchwald-Hartwig) C-N Cross-CouplingHigh yields, short reaction times, aerobic conditions, functional group tolerance nih.govorganic-chemistry.org
Photoredox (Iridium/Organic Dyes) C-H FunctionalizationUses light energy, mild conditions, avoids pre-functionalization mdpi.comresearchgate.net
Ruthenium Diol-Diamine CouplingForms piperazine ring from simple precursors organic-chemistry.org
Nickel/Copper Intramolecular CyclizationHigh selectivity, potential for continuous flow processes researchgate.net

Synthesis of Isotopic Variants for Mechanistic and Analytical Studies

Isotopic labeling, the incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or fluorine-18 (B77423) (¹⁸F) into a molecule, is an indispensable tool in chemical and pharmaceutical research. nih.gov Synthesizing isotopic variants of this compound allows for detailed investigation of reaction mechanisms, metabolic pathways, and provides internal standards for quantitative analytical methods.

Mechanistic Studies: Isotopically labeled compounds are crucial for elucidating complex reaction mechanisms. nih.gov By strategically placing a heavier isotope at a specific position in a reactant molecule, chemists can track the movement and transformation of that atom throughout a chemical reaction. For example, deuterium labeling can help determine whether a specific C-H bond is broken in the rate-determining step of a reaction (the kinetic isotope effect). In the context of piperazine synthesis, labeled precursors could clarify the pathways of catalytic cycles, such as those in photoredox or palladium-catalyzed reactions. mdpi.com

Analytical Applications: In analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, isotopically labeled compounds serve as invaluable standards. A study on piperazine-class designer drugs involved the synthesis of deuterium and carbon-13 labeled analogues to serve as internal standards for quantification in biological samples and to aid in the structural elucidation of metabolites. ojp.gov The distinct mass of the labeled standard allows it to be easily differentiated from the unlabeled analyte, leading to highly accurate measurements.

PET Imaging: For in vivo studies, positron-emitting isotopes like fluorine-18 are used to create radiotracers for Positron Emission Tomography (PET) imaging. Research into novel N,N'-substituted piperazines has included the development of methods to label these compounds with ¹⁸F. researchgate.net While not a direct study on the target compound, this work demonstrates the methodology for creating piperazine-based PET ligands, which could be applied to this compound to study its distribution and target engagement in living systems.

The synthesis of these isotopic variants typically follows the same routes as the unlabeled compound, but starts with an isotopically enriched precursor. For example, to create a deuterated version of this compound, one might use deuterated benzyl chloride or a deuterated ethylcyclohexyl precursor.

Table 3: Applications of Isotopic Labeling in Piperazine Research

IsotopeApplicationPurposeCitation
Deuterium (²H or D) Mechanistic Studies, Analytical StandardElucidate reaction pathways (KIE), internal standard for MS ojp.gov
Carbon-13 (¹³C) Analytical Standard, NMR StudiesInternal standard for MS, probe molecular structure and dynamics ojp.gov
Fluorine-18 (¹⁸F) PET ImagingIn vivo radiotracer for studying biodistribution and target binding researchgate.net

Structural and Conformational Analysis of 1 Benzyl 4 4 Ethylcyclohexyl Piperazine

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods provide invaluable information regarding the connectivity, functional groups, and conformational preferences of 1-benzyl-4-(4-ethylcyclohexyl)piperazine in solution.

High-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the stereochemical relationships within the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in mapping the complete bonding network.

Due to the presence of the chiral center at the 4-position of the ethylcyclohexyl ring, the molecule can exist as cis and trans diastereomers. The relative stereochemistry of these isomers can be determined by analyzing the coupling constants and through-space interactions observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. For instance, the spatial proximity between the axial and equatorial protons on the cyclohexane (B81311) ring and the adjacent piperazine (B1678402) ring protons would provide definitive evidence for the preferred conformation of the cyclohexyl group and its orientation relative to the piperazine ring.

Illustrative ¹H and ¹³C NMR Chemical Shift Assignments:

Atom PositionIllustrative ¹H Chemical Shift (ppm)Illustrative ¹³C Chemical Shift (ppm)
Benzyl-CH₂~3.5~63
Benzyl-Aromatic7.2-7.4127-130
Piperazine-H (axial & equatorial)2.4-2.8~53
Cyclohexyl-CH (at N-junction)~2.5~60
Cyclohexyl-CH (ethyl-substituted)~1.2~38
Ethyl-CH₂~1.4~29
Ethyl-CH₃~0.9~12

Note: The above table is illustrative and actual chemical shifts may vary depending on the solvent and specific isomer.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to gain insights into its conformational state.

The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic benzyl (B1604629) group and the aliphatic cyclohexyl and piperazine rings. The C-N stretching vibrations of the piperazine ring would also be observable. The presence of specific bands in the fingerprint region (below 1500 cm⁻¹) can be sensitive to the conformational isomers of the molecule.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing information on the carbon skeleton of the benzyl and cyclohexyl groups. Conformational changes in the flexible ethylcyclohexyl and piperazine rings could lead to shifts in the positions and intensities of the Raman bands.

Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
C-NStretching1000-1250
C=C (Aromatic)Stretching1450-1600

Given the potential for chirality in this compound due to the substituted cyclohexane ring, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential if the compound is resolved into its enantiomers. These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule.

A non-zero CD spectrum would confirm the enantiomeric excess of a sample. Furthermore, the sign and intensity of the Cotton effects in the CD and ORD spectra could be correlated with the absolute configuration of the chiral centers, often through comparison with theoretical calculations or empirical rules established for similar structures.

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in its solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's preferred conformation in the crystal lattice.

The analysis of the crystal structure of this compound would reveal how the individual molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions, such as van der Waals forces and potentially weak C-H···π interactions involving the benzyl group. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. The piperazine and cyclohexane rings are expected to adopt chair conformations to minimize steric strain.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state characterization. Different polymorphs can exhibit distinct physical properties. A systematic screening for polymorphs of this compound would involve crystallization from various solvents and under different conditions.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, could also be explored. This approach can be used to modify the physicochemical properties of the parent compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of a molecule. scilit.comekb.egresearchgate.net For a molecule like "1-benzyl-4-(4-ethylcyclohexyl)piperazine," these calculations can reveal insights into its stability, reactivity, and intermolecular interaction sites. A common approach involves geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to find the lowest energy structure before calculating various molecular properties. scilit.commdpi.com

The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For "this compound," the HOMO is expected to be localized on the electron-rich regions, likely the piperazine (B1678402) nitrogen atoms and the benzyl (B1604629) ring, which can participate in electron-donating interactions. The LUMO would likely be distributed over the aromatic benzyl ring, indicating its potential to accept electron density.

Illustrative FMO Data for Related Piperazine Derivatives

Since specific data for the target compound is unavailable, the following table presents representative HOMO, LUMO, and energy gap values for similar piperazine-containing molecules, calculated using DFT methods. These values illustrate the typical energy ranges observed for this class of compounds.

Compound NameHOMO (eV)LUMO (eV)Energy Gap (eV)
1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate scilit.com-8.12-2.455.67
1-(4-chlorobenzhydryl) piperazine derivative scilit.com-6.21-1.894.32
Substituted Thiophene Derivative researchgate.net-6.54-2.114.43

Note: The data in this table is for illustrative purposes and represents values for structurally related compounds, not "this compound" itself.

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The ESP is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent regions of neutral potential.

For "this compound," the ESP would likely show negative potential around the nitrogen atoms of the piperazine ring due to their lone pairs of electrons, making them nucleophilic centers. The hydrogen atoms of the molecule would exhibit positive potential. This information is crucial for understanding how the molecule might interact with biological targets or other reactants. scilit.com

Conformational Space Exploration and Energy Landscape Mapping

The flexibility of the piperazine and cyclohexyl rings, along with the rotational freedom of the benzyl group, means that "this compound" can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to describing its three-dimensional structure and dynamic behavior.

Conformational search methods systematically or stochastically explore the potential energy surface of a molecule to identify its stable conformers. For a molecule like "this compound," this would involve rotating the various single bonds and evaluating the energy of each resulting geometry. Both ab initio (from first principles) and DFT methods can be used to calculate the energies of these conformers. mdpi.com

The piperazine ring typically adopts a chair conformation to minimize steric strain. Similarly, the ethylcyclohexyl group will also have preferred chair conformations with the ethyl group in either an axial or equatorial position, the latter being generally more stable. A thorough conformational analysis would identify the most stable arrangement of all these structural components.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and flexibility. researchgate.netnih.gov In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

An MD simulation of "this compound" in a simulated solvent environment would reveal how the molecule behaves under more realistic conditions. It would show the dynamic interconversion between different chair conformations of the piperazine and cyclohexyl rings, as well as the rotation of the benzyl and ethyl groups. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological receptor. researchgate.netnih.gov Studies on similar piperazine derivatives have used MD simulations to elucidate interaction patterns with biological targets. researchgate.net

Ligand-Target Interaction Modeling (In Silico)

In silico modeling predicts how a ligand, such as this compound, might interact with biological targets like receptors or enzymes. These studies are fundamental in rational drug design.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor. While direct docking studies on this compound are not extensively published, analysis of its core structure, 1-(4-ethylcyclohexyl)piperazine (B13519180) , provides foundational insights.

Density-functional theory (DFT) modeling places the ethyl-cyclohexyl moiety of 1-(4-ethylcyclohexyl)piperazine within the extracellular vestibule of the dopamine (B1211576) transporter (DAT). This region is associated with atypical, slow-onset inhibition. The model predicts a binding energy of -7.4 kcal/mol, which is sufficient to potentially lengthen the residence time of dopamine in the primary binding site. Unlike more potent inhibitors that form strong contacts with distal aromatic pockets to stabilize the transporter in an outward-open conformation, the ethyl-cyclohexyl derivative lacks these specific interactions, explaining its comparatively lower predicted binding energy. smolecule.com

In studies of related piperazine derivatives targeting other receptors, such as the histamine (B1213489) H3 and sigma-1 (σ1R) receptors, the replacement of a piperidine (B6355638) core with a piperazine core was found to significantly alter binding affinity, highlighting the critical role of the piperazine ring in ligand-receptor interactions. nih.gov For instance, in one comparison, the piperazine-containing compound had a σ1R affinity (Ki) of 1531 nM, whereas its piperidine analogue had a Ki of 3.64 nM, a difference attributed to changes in protonation states and fit within the binding pocket. nih.gov Docking studies on other complex piperazine derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within receptor sub-pockets, guiding further structure-based design. nih.govnih.gov

Ligand FragmentHypothetical TargetPredicted Binding SiteKey Predicted InteractionsPredicted Binding Energy (kcal/mol)Reference
1-(4-Ethylcyclohexyl)piperazineDopamine Transporter (DAT)Extracellular Vestibule (Allosteric Site)Hydrophobic interaction via ethyl-cyclohexyl group-7.4 smolecule.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for the core structure, 1-(4-ethylcyclohexyl)piperazine, can be constructed by comparing it with known potent ligands for specific targets, such as sigma receptors.

Comparative analysis with established sigma receptor agonists like PB 28 and SA 4503 reveals that 1-(4-ethylcyclohexyl)piperazine fulfills the core requirement of a basic nitrogen triad (B1167595) common to these ligands. smolecule.com However, it lacks a second aromatic envelope present in the high-affinity agonists, which accounts for a significant difference in binding constants. smolecule.com The addition of the benzyl group to form the target compound, this compound, would introduce this secondary hydrophobic/aromatic feature, potentially increasing its affinity for such targets. In related research, the benzyl moiety of other piperazine-based compounds has been shown to effectively occupy secondary hydrophobic pockets in receptors like the sigma-1 receptor. nih.gov

Virtual screening campaigns could leverage such a pharmacophore model to search large chemical databases for novel molecules with a similar spatial arrangement of features, leading to the design of new derivatives with potentially enhanced activity.

Pharmacophoric Element1-(4-Ethylcyclohexyl)piperazineHigh-Affinity Sigma Agonists (e.g., PB 28)Contribution to ActivityReference
Basic Nitrogen AtomPresent (Piperazine N)PresentForms key ionic or hydrogen bond interactions in the receptor. smolecule.com
Primary Hydrophobic/Aromatic RegionPresent (Cyclohexyl Group)PresentOccupies a primary hydrophobic pocket. smolecule.com
Secondary Hydrophobic/Aromatic RegionAbsentPresentProvides additional stabilizing interactions; absence leads to lower affinity. smolecule.com

To achieve a more accurate calculation of interaction energies derived from molecular docking, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. This hybrid approach treats the electronically active region of the system—the ligand and the immediate amino acid residues of the receptor's binding site—with high-level quantum mechanics, while the remainder of the protein and solvent is modeled using computationally less expensive molecular mechanics.

For this compound, a QM/MM study would allow for a precise analysis of electronic effects such as charge transfer, polarization, and the formation of specific non-covalent interactions (e.g., π-π stacking between the benzyl group and aromatic residues like tyrosine or phenylalanine) that are not accurately captured by classical force fields. This refinement provides a more reliable estimation of binding affinity and a deeper understanding of the electronic nature of the ligand-receptor complex.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is invaluable for elucidating the step-by-step mechanism of chemical reactions, including identifying intermediates and high-energy transition states. A plausible synthetic route to this compound is the nucleophilic substitution (N-alkylation) of 1-(4-ethylcyclohexyl)piperazine with benzyl chloride .

The N-alkylation of a secondary amine like 1-(4-ethylcyclohexyl)piperazine with benzyl chloride is expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. Computational modeling can be used to locate the transition state (TS) for this reaction. The TS structure would feature a partially formed nitrogen-carbon bond and a partially broken carbon-chlorine bond.

Using DFT calculations, the geometry of this TS can be optimized. A key characteristic of a true transition state is that it represents a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate—simultaneously showing the N-atom of the piperazine approaching the benzylic carbon and the chloride ion departing.

By mapping the reaction coordinate, an energy profile for the proposed synthesis can be constructed. This profile plots the potential energy of the system as it progresses from reactants to products through the transition state. The key points on this profile are the relative energies of the reactants (1-(4-ethylcyclohexyl)piperazine and benzyl chloride), the transition state, and the final products (this compound and a chloride ion).

SpeciesDescriptionConceptual Relative Energy (kJ/mol)
Reactants1-(4-ethylcyclohexyl)piperazine + Benzyl chloride0 (Reference)
Transition State[Cl···CH₂(Ph)···N(piperazine)]‡ΔE‡ (Activation Energy)
ProductsThis compound + Cl⁻ΔE_rxn (Reaction Energy)

Mechanistic Pharmacological and Biochemical Investigations in Vitro/cell Free Systems

Receptor Binding Affinity and Selectivity Profiling (Recombinant Targets, Cell-Free Assays)

The initial step in characterizing a new chemical entity involves determining its binding affinity for a range of biological targets. This is typically achieved using cell-free systems with recombinant receptors.

Radioligand binding assays are a common technique to determine the affinity of a compound for a specific receptor. These assays involve competing the unlabeled compound of interest against a radiolabeled ligand that is known to bind to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which reflects the binding affinity of the compound.

No specific radioligand binding assay data for 1-benzyl-4-(4-ethylcyclohexyl)piperazine has been identified in the reviewed literature.

To understand the specificity of a compound, it is usually tested against a panel of related receptors. This selectivity profiling is crucial for predicting the potential for off-target effects. For a piperazine-containing compound, this might include a panel of aminergic G-protein coupled receptors (GPCRs) such as dopamine (B1211576), serotonin, and adrenergic receptors, as well as sigma receptors.

There is no available data from selectivity panel screens for this compound.

Enzyme Inhibition Studies (Cell-Free Enzyme Preparations)

Investigating the effect of a compound on the activity of specific enzymes is another critical aspect of its pharmacological profiling.

Cell-free enzyme preparations are used to assess the direct inhibitory effect of a compound on enzyme activity. The concentration of the compound that reduces the enzyme activity by 50% is the IC50 value. The inhibition constant (Ki) can also be determined to provide a more absolute measure of potency.

No studies reporting the IC50 or Ki values for this compound against any specific enzymes have been found.

Further studies are often conducted to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive). This is typically done by measuring enzyme kinetics at various substrate and inhibitor concentrations.

As no primary enzyme inhibition data is available for this compound, there is no information on its mechanism of enzyme inhibition.

Ion Channel Modulation Studies (Recombinant Systems, Patch Clamp, Flux Assays)

The interaction of a compound with ion channels is assessed using techniques such as patch-clamp electrophysiology on cells expressing recombinant ion channels or through ion flux assays. These studies determine if the compound can block or modulate the activity of various ion channels.

There is no published data on the effects of this compound on any ion channels from patch-clamp or flux assay studies.

Signaling Pathway Analysis (Cell-Free Lysates, Recombinant Protein Interactions)

Investigations using cell-free systems, such as purified protein preparations and cell lysates, allow for a direct assessment of a compound's interaction with specific molecular targets without the confounding variables of cellular metabolism and transport.

Currently, there is a lack of specific published data from protein-protein interaction assays directly involving this compound. However, the broader class of piperazine-containing molecules is known to interact with a variety of protein targets. For instance, some piperazine (B1678402) derivatives have been shown to modulate the interaction between proteins involved in signal transduction pathways. Future research employing techniques such as co-immunoprecipitation, pull-down assays, or surface plasmon resonance with purified recombinant proteins could elucidate potential protein-protein interaction networks modulated by this compound.

Structure-Activity Relationship (SAR) Studies of Analogues based on Molecular Design

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. By systematically modifying different parts of a lead compound, researchers can identify key pharmacophoric elements and optimize properties like potency and selectivity.

While a systematic SAR study focused exclusively on this compound is not extensively documented, valuable inferences can be drawn from studies on analogous compounds. The benzyl (B1604629) and cyclohexyl moieties represent key hydrophobic regions that are likely to interact with receptor binding pockets.

Research on a series of 1-cyclohexylpiperazine (B93859) derivatives has highlighted the importance of the cyclohexyl group for affinity at certain receptors. researchgate.net For instance, in a related series of compounds targeting sigma receptors, the presence of a cyclohexyl ring was found to be a significant contributor to binding affinity. researchgate.net One study noted that the replacement of a 4-ethylcyclohexyl group with an unsubstituted cyclohexyl ring led to a marked increase in affinity for the sigma-2 receptor, suggesting that the ethyl substituent may introduce steric hindrance or an unfavorable conformational change within the binding pocket of this particular receptor. smolecule.com This finding underscores the sensitivity of the hydrophobic pocket to even subtle steric alterations on the cyclohexyl ring. smolecule.com

Modifications to the benzyl group in other N-benzylpiperazine and N-benzylpiperidine series have also been shown to significantly impact biological activity. nih.gov The electronic and steric properties of substituents on the phenyl ring can influence binding affinity and functional activity at various receptors and enzymes.

Table 1: Impact of Cyclohexyl Moiety Modification on Sigma Receptor Affinity in a Related Piperazine Series

Compound/ModificationTargetKi (nM)Fold Change in Affinity
4-Ethylcyclohexyl AnalogueSigma-1Sub-micromolar-
4-Ethylcyclohexyl AnalogueSigma-2Sub-micromolar-
Unsubstituted Cyclohexyl AnalogueSigma-1~10-fold higher
Unsubstituted Cyclohexyl AnalogueSigma-2~30-fold higher

Data extrapolated from studies on related 1-substituted piperazine analogues. The exact Ki values for this compound are not specified in the referenced literature.

The stereochemistry of a molecule can have a profound impact on its interaction with chiral biological macromolecules like receptors and enzymes. The 4-ethylcyclohexyl group of this compound can exist as cis and trans diastereomers, and the carbon atom of the ethyl group is a stereocenter.

The position of the ethyl group on the cyclohexyl ring is also a critical determinant of activity. Moving the ethyl group from the 4-position to the 2- or 3-position would alter the molecule's conformational preferences and its interaction with target proteins. A comprehensive SAR study would involve the synthesis and evaluation of these positional and stereochemical isomers to fully map the steric and conformational requirements for optimal activity.

Advanced Analytical Methodologies for Research Applications

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification (in vitro reaction mixtures)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex samples like in vitro reaction mixtures where the target compound may be present with precursors, byproducts, and metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of piperazine (B1678402) derivatives due to its high sensitivity and selectivity. nih.govresearchgate.net It is particularly well-suited for non-volatile and thermally unstable compounds.

For the analysis of "1-benzyl-4-(4-ethylcyclohexyl)piperazine," a method would typically involve reverse-phase liquid chromatography to separate the analyte from the matrix components. A C18 column is commonly used with a gradient elution of an aqueous mobile phase (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govmdpi.com

Following chromatographic separation, the analyte enters the mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode. The parent ion (precursor ion) of the compound would be selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting product ions would be detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity for quantification and confirmation. researchgate.net

Detailed Research Findings: Studies on related benzylpiperazine and phenylpiperazine derivatives demonstrate the power of LC-MS/MS. For instance, a screening method for 35 designer drugs, including several piperazines, was developed using an API 365 LC-MS/MS. researchgate.net The method utilized a Synergi Polar RP column and gradient elution, with data acquired in MRM mode, allowing for selective identification of all substances. researchgate.net For a new N-phenylpiperazine derivative, a bioanalytical LC-QTOF/MS method was validated, achieving a lower limit of quantification (LLOQ) of 10.0 ng/mL in plasma, demonstrating the high sensitivity of such techniques. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC System UPLC/HPLC System
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
GradientOptimized gradient from low to high %B over several minutes
Injection Volume1 - 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺m/z 287.2
Product Ions (Q3)Hypothetical fragments e.g., m/z 91.1 (tropylium ion), m/z 135.1 (piperazine-benzyl fragment)
Collision EnergyOptimized for each transition

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of piperazine compounds. scispace.comikm.org.my While some piperazines can be analyzed directly, many, especially those with polar N-H groups, benefit from derivatization to improve their volatility and chromatographic peak shape. researchgate.netscispace.com Trimethylsilylation (using reagents like BSTFA) or acylation are common derivatization strategies. researchgate.net

In GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column (e.g., DB-5MS). researchgate.netikm.org.my The column separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI ionization at 70 eV produces predictable and reproducible fragmentation patterns, creating a "mass spectrum" that serves as a chemical fingerprint for identification by comparison with spectral libraries. ikm.org.my

Detailed Research Findings: Research on BZP and its analogues has shown that trimethylsilylation is an appropriate choice for GC-MS analysis, yielding good peak shapes and separation. researchgate.netscispace.com A validated GC-MS method for the simultaneous quantification of BZP and TFMPP was successfully applied to various matrices, including cell culture medium, with limits of detection (LOD) as low as 0.156 μg/mL. scholars.direct The mass spectrum of underivatized BZP characteristically shows a base ion at m/z 91 (the tropylium (B1234903) ion from the benzyl (B1604629) group) and a molecular ion at m/z 176. ikm.org.my For "this compound," one would expect to see the characteristic benzyl fragment at m/z 91, along with other fragments resulting from the cleavage of the ethylcyclohexyl and piperazine rings.

Table 2: Typical GC-MS Operating Conditions for Piperazine Derivative Analysis

ParameterSetting
GC System Gas Chromatograph
Column30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5MS or equivalent)
Carrier GasHelium, constant flow (e.g., 1.2 mL/min)
Inlet Temperature250 - 280 °C
Oven ProgramInitial temp 150°C, ramped to >280°C
MS System Mass Selective Detector
Ionization ModeElectron Impact (EI), 70 eV
Mass Rangem/z 40-550
Transfer Line Temp.280 °C
Key FragmentsExpected fragments: m/z 91 (benzyl), fragments from ethylcyclohexyl ring cleavage

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov When coupled with mass spectrometry (CE-MS), it becomes a potent tool for analyzing charged species in complex mixtures, often requiring minimal sample preparation. nih.govdocumentsdelivered.com This technique is particularly advantageous for its high separation efficiency, short analysis times, and low consumption of sample and reagents. nih.gov

For basic compounds like piperazine derivatives, which are protonated in acidic buffer solutions, Capillary Zone Electrophoresis (CZE) is the most common mode. nih.gov The separation occurs in a fused-silica capillary under a high voltage. The separated analytes are then transferred to the mass spectrometer via an ESI interface for detection.

Detailed Research Findings: CE-MS has been successfully used for the rapid identification of various designer drugs. nih.govdocumentsdelivered.com A method for analyzing thioamphetamine designer drugs in plasma using CE-ESI-MS demonstrated excellent linearity and low limits of detection (23-43 ng/mL). nih.govresearchgate.net Although specific applications to "this compound" are not documented, the physicochemical properties of the molecule (a basic amine) make it an ideal candidate for CE-MS analysis, which could offer an orthogonal separation mechanism to LC-based methods.

Quantitative Analysis in Research Matrices (e.g., cell culture media, synthetic reaction mixtures)

Accurate quantification of "this compound" in research matrices is essential for applications such as monitoring reaction kinetics, determining purity of synthetic batches, or assessing stability in cell culture media.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. When coupled with both UV and MS detectors, the system provides comprehensive quantitative and qualitative data. The UV detector allows for straightforward quantification based on the chromophore (the benzyl group), while the MS detector provides mass confirmation, adding a high degree of certainty to the identification. nih.govresearchgate.net

Method development would focus on optimizing chromatographic conditions to ensure a sharp, symmetrical peak for the analyte, free from interference from matrix components. Validation would include assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. jocpr.com

Detailed Research Findings: Methods combining LC with UV (or DAD) and MS detection are frequently used for the analysis of piperazine derivatives. nih.gov Such methods are valued because they can be used independently or to complement each other, providing both quantitative and qualitative confirmation. nih.gov For the analysis of piperazine as a raw material, an HPLC-UV method was developed and validated after derivatization with NBD-Cl to make the otherwise non-UV-active piperazine detectable. jocpr.com Given that "this compound" contains a strong benzyl chromophore, direct UV detection would be feasible and straightforward.

The use of an internal standard (IS) is critical for robust and accurate quantification, as it corrects for variations in sample preparation, injection volume, and instrument response. The ideal IS is a structurally similar compound that is not present in the sample. For mass spectrometry, a stable isotope-labeled (e.g., deuterated) version of the analyte is the gold standard for an internal standard. mdpi.com

While "this compound" has a UV chromophore, derivatization can still be a useful strategy in specific contexts. For example, if analyzing for trace-level impurities that lack a chromophore alongside the main compound, a derivatization agent that reacts with all amines in the sample could be used to make them detectable by UV or fluorescence detectors. researchgate.netjocpr.com For instance, derivatization with dansyl chloride or NBD-Cl imparts strong UV and/or fluorescent properties to amines, significantly lowering detection limits. researchgate.netjocpr.com

Detailed Research Findings: In the quantitative analysis of piperazine designer drugs by LC-MS, deuterated analogues such as BZP-D7 and mCPP-D8 are used as internal standards to achieve the highest level of confidence in the results. mdpi.com In another study, pentedrone (B609907) was selected as an internal standard for the LC-DAD analysis of several piperazine derivatives. nih.govresearchgate.net When direct detection is challenging, derivatization is a proven strategy. A method for analyzing piperazine in an API used NBD-Cl to form a stable, UV-active derivative, allowing for quantification at low levels with standard HPLC-UV equipment. jocpr.com

Chromatographic Purity Assessment and Enantiomeric Separation

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a chiral compound such as this compound, which possesses a stereocenter at the 4-position of the ethylcyclohexyl ring, methods that can distinguish between enantiomers are of paramount importance.

Chiral HPLC and GC for Enantiomeric Excess Determination

The separation of enantiomers is a critical analytical challenge. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the enantiomeric excess (e.e.) of a chiral compound. These methods rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

For a molecule like this compound, a typical chiral HPLC method would involve a CSP, often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. The choice of mobile phase, a mixture of a non-polar solvent (e.g., heptane (B126788) or hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. Detection is commonly performed using a UV detector, as the benzyl group in the molecule is UV-active.

Similarly, chiral GC can be employed, particularly after derivatization of the piperazine nitrogens to enhance volatility if necessary. A chiral capillary column coated with a cyclodextrin (B1172386) derivative, for instance, could be used. The carrier gas is typically helium or hydrogen, and a flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Hypothetical Chiral HPLC Parameters:

Parameter Condition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Hypothetical Chiral GC Parameters:

Parameter Condition
Column Chirasil-DEX CB (di-tert-butyldimethylsilyl-β-cyclodextrin)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 150 °C (hold 1 min), ramp to 220 °C at 5 °C/min, hold 10 min

| Detector | FID at 270 °C |

Supercritical Fluid Chromatography (SFC) for Preparative Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for both analytical and preparative-scale separations of chiral compounds. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and lower backpressure.

For the preparative separation of the enantiomers of this compound, SFC is particularly well-suited. The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without excessive pressure, enabling the processing of larger sample quantities in a shorter time. A co-solvent, typically an alcohol like methanol or ethanol, is added to the CO2 to modify the mobile phase strength and improve selectivity. The separation mechanism on a chiral stationary phase in SFC is analogous to that in HPLC.

Hypothetical Preparative SFC Parameters:

Parameter Condition
Column Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel)
Mobile Phase Supercritical CO2 / Methanol (70:30, v/v)
Flow Rate 60 mL/min
Back Pressure 150 bar
Temperature 35 °C
Detection UV at 254 nm

| Sample Loading | 5 mg per injection |

Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., In-situ IR, Raman)

Understanding the progress of a chemical reaction in real-time is crucial for process optimization, kinetic studies, and ensuring reaction completion. In-situ spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, provide a non-invasive window into the reaction vessel, allowing for continuous monitoring of reactant consumption and product formation.

For the synthesis of this compound, which could, for example, involve the N-alkylation of 1-(4-ethylcyclohexyl)piperazine (B13519180) with benzyl bromide, in-situ IR spectroscopy would be highly informative. An attenuated total reflectance (ATR) probe inserted directly into the reaction mixture can monitor the disappearance of the N-H stretching vibration of the starting piperazine and the appearance of characteristic bands associated with the newly formed tertiary amine and the benzyl group.

Raman spectroscopy offers a complementary approach. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of the synthesis of this compound, Raman spectroscopy could be used to monitor changes in the aromatic ring vibrations of the benzyl group or the skeletal vibrations of the piperazine and cyclohexane (B81311) rings as the reaction progresses.

Hypothetical In-situ IR Monitoring Parameters:

Parameter Description
Technique Attenuated Total Reflectance (ATR)
Probe Material Diamond or Silicon
Spectral Range 4000 - 650 cm⁻¹
Resolution 4 cm⁻¹
Data Acquisition Spectra collected every 2 minutes

| Key Vibrations to Monitor | Disappearance of N-H stretch (~3300 cm⁻¹), Appearance of C-N stretch of tertiary amine (~1150 cm⁻¹) |

Hypothetical In-situ Raman Monitoring Parameters:

Parameter Description
Technique Immersion Probe
Excitation Wavelength 785 nm
Spectral Range 200 - 3200 cm⁻¹
Resolution 8 cm⁻¹
Data Acquisition Spectra collected every 5 minutes

| Key Vibrations to Monitor | Changes in aromatic C-H and C=C stretching bands of the benzyl group (~3060 cm⁻¹, ~1600 cm⁻¹) |

By employing these advanced analytical methodologies, a comprehensive understanding of the chemical and stereochemical properties of this compound can be achieved, facilitating its use in further research applications.

Role in Chemical Biology and Medicinal Chemistry Research Design and Synthesis Focus

Piperazine (B1678402) as a Privileged Scaffold in Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. It is widely recognized as a "privileged scaffold" in drug discovery. nih.govnih.govresearchgate.net This status is attributed to a combination of its unique physicochemical properties, synthetic tractability, and its frequent appearance in a multitude of approved drugs across various therapeutic areas. tandfonline.comrsc.org

The utility of the piperazine moiety stems from several key characteristics: tandfonline.comresearchgate.net

Physicochemical Properties : The two nitrogen atoms allow for modulation of basicity (pKa) and solubility. This feature is crucial for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The piperazine core can increase the water solubility of otherwise lipophilic molecules, which can be critical for bioavailability. nih.gov

Synthetic Versatility : The secondary amine nature of the piperazine nitrogens makes them readily available for a wide range of chemical modifications. tandfonline.com This allows chemists to easily introduce various substituents to explore the chemical space around a core structure, linking different pharmacophores or attaching groups that can interact with specific biological targets. tandfonline.comresearchgate.net

Conformational Aspects : The piperazine ring typically adopts a chair conformation, which can be a key factor in how a molecule fits into a biological target's binding site. The flexibility of the ring can be constrained by incorporating it into more rigid polycyclic systems. tandfonline.com

Biological Activity : Derivatives of piperazine have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antipsychotic effects. nih.govresearchgate.net Its presence in numerous FDA-approved drugs, such as imatinib (B729) and olaparib, underscores its importance in medicinal chemistry. researchgate.netresearchgate.net

The structure of 1-benzyl-4-(4-ethylcyclohexyl)piperazine itself exemplifies this design principle. The piperazine core acts as a central linker connecting a hydrophobic benzyl (B1604629) group and a bulky, lipophilic ethylcyclohexyl group. This arrangement allows for the exploration of interactions with receptor pockets that have both aromatic and aliphatic binding domains.

Table 1: Attributes of the Piperazine Scaffold in Drug Discovery

Attribute Description Reference
Solubility & Basicity The two nitrogen atoms enhance water solubility and provide basic centers, which can be crucial for drug formulation and bioavailability. nih.govtandfonline.com
Chemical Reactivity The amine groups are readily functionalized, allowing for the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. tandfonline.comresearchgate.net
Pharmacophore Linker It can serve as a linker to connect two or more distinct pharmacophoric elements in a desired spatial orientation. tandfonline.comresearchgate.net
Target Interaction The nitrogen atoms can act as hydrogen bond acceptors, and the overall structure can engage in van der Waals and hydrophobic interactions. researchgate.net
Proven Clinical Success The scaffold is a component of numerous FDA-approved drugs, validating its utility and favorable properties. nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacements for Enhanced Molecular Properties (Theoretical/Synthetic Focus)

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering novel compounds with improved potency, selectivity, or pharmacokinetic properties, or to navigate around existing patents. researchgate.net A bioisostere is a chemical group that can replace another while retaining the desired biological activity. researchgate.net The piperazine ring is a frequent subject of such modifications.

In the context of a molecule like this compound, a medicinal chemist might consider several theoretical bioisosteric replacements or scaffold hops:

Replacing the Piperazine Core : The central piperazine ring could be replaced with other diamine-containing scaffolds to alter the molecule's rigidity, basicity, and lipophilicity. For instance, replacing piperazine with a spirodiamine analogue was shown to beneficially affect the activity and cytotoxicity of the drug Olaparib. enamine.netenamine.net Other replacements could include homopiperazine (B121016) (a seven-membered ring) or constrained bicyclic diamines. nih.gov

Modifying Substituents : The benzyl or ethylcyclohexyl groups could be replaced with bioisosteres. For example, the phenyl ring of the benzyl group could be swapped for a pyridine (B92270) or other heteroaromatic ring to introduce hydrogen bonding capabilities or alter metabolic stability. blumberginstitute.org The ethylcyclohexyl group could be replaced by other bulky aliphatic or cycloaliphatic groups to fine-tune the fit within a hydrophobic binding pocket.

The goal of these theoretical modifications is to enhance molecular properties. For example, increasing the sp3 character of a molecule by replacing a flat aromatic ring with a three-dimensional scaffold can improve solubility and reduce non-specific binding. blumberginstitute.org Such strategies have been successfully used to optimize lead compounds, for instance, by replacing a phenyl ring with piperazine to reduce lipophilicity (cLogP) while retaining potency. blumberginstitute.org

Table 2: Examples of Bioisosteric Replacements for the Piperazine Moiety

Original Scaffold/Group Potential Bioisosteric Replacement Rationale for Replacement Reference
Piperazine Spirodiamine Alter rigidity, improve activity, reduce cytotoxicity. enamine.netenamine.net
Piperazine Homopiperazine Change ring size and conformation, potentially altering binding affinity. nih.gov
Phenyl Ring Pyridine Ring Introduce hydrogen bond acceptor, alter electronic properties, improve metabolic stability. blumberginstitute.org
Phenyl Ring Piperidine (B6355638) Ring Reduce lipophilicity (cLogP), increase sp3 character. blumberginstitute.org

Prodrug Strategies for Targeted Delivery (Conceptual Design, not clinical data)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body, often through enzymatic or chemical hydrolysis. This strategy is frequently employed to overcome challenges such as poor solubility, low permeability, or to achieve targeted delivery. nih.gov

For a compound like this compound, which is a tertiary amine, several conceptual prodrug strategies could be envisioned, although no clinical data exists. One common approach for amines is the formation of N-oxide or N-acyl derivatives.

A more sophisticated conceptual strategy involves creating prodrugs that are activated by specific enzymes prevalent in a target tissue. For example, if the target is a tumor overexpressing certain enzymes, a prodrug could be designed to be cleaved specifically in the tumor microenvironment, thereby releasing the active piperazine-containing compound locally and reducing systemic exposure.

Another well-established strategy for drugs with poor water solubility is the attachment of a highly soluble promoiety, such as a phosphate (B84403) group. google.com While this compound does not have a hydroxyl group for direct phosphorylation, a synthetic intermediate containing a hydroxyl group could be converted into a phosphate ester prodrug. This approach has been used for drugs like etoposide (B1684455) to improve solubility for intravenous administration. google.com Similarly, ester prodrugs have been synthesized for non-steroidal anti-inflammatory drugs (NSAIDs) by linking them to a piperazine moiety, which improved their skin permeability for transdermal delivery. nih.govnih.gov These prodrugs were designed to be stable at the skin's surface pH but hydrolyze readily in the body to release the active drug. nih.gov

Conjugation Chemistry for Bioconjugates and Chemical Probes

The chemical reactivity of the piperazine scaffold makes it a useful component for creating bioconjugates and chemical probes. These tools are essential for studying biological systems, for example, by attaching a fluorescent tag to a molecule to visualize its localization within a cell or by linking it to a larger biomolecule like a protein for targeted delivery. nih.govacs.org

The synthesis of such conjugates often leverages the nucleophilicity of the piperazine nitrogen. However, in this compound, both nitrogens are substituted (tertiary amines), making them unsuitable for direct conjugation via common acylation or alkylation reactions.

Therefore, to use this specific scaffold as a base for a chemical probe, a synthetic precursor would be required. A common strategy involves using a piperazine with one nitrogen unprotected or protected with a temporary group. This primary or secondary amine can then be reacted with various linkers. For example, piperazine-based compounds have been functionalized with thiol-reactive groups like maleimides. nih.govacs.org These functionalized piperazines can then be chemoselectively conjugated to cysteine residues on proteins. nih.govacs.org In one study, piperazine-based compounds were successfully conjugated to the interior of a humanized ferritin nanocage for the targeted delivery of siRNA. nih.govacs.org

Another approach involves the synthesis of piperazine-2,5-dione derivatives, which can be used to create conjugated systems that may function as novel dyes. mdpi.com By reacting piperazine-2,5-dione with various aldehydes, mono- and bis-arylidene derivatives with extended π-systems and deep colors have been synthesized. mdpi.com

Application in Fragment-Based Drug Discovery (FBDD) Leveraging Piperazine Cores

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds. It starts by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. astx.com Once a fragment hit is identified and its binding mode is determined (often by X-ray crystallography), it is optimized and grown into a more potent, lead-like molecule. astx.com

The piperazine core is a valuable building block in FBDD. Due to its favorable properties and common presence in known drugs, piperazine-containing fragments are often included in fragment screening libraries. A key example is the development of inhibitors of apoptosis proteins (IAPs). astx.com In this work, fragment screening identified initial hits that bound to the target proteins cIAP1 and XIAP. A subsequent optimization process involved synthesizing molecules that incorporated a di-substituted piperazine ring. astx.com Retrosynthetic analysis of the final potent molecule showed that it was constructed by coupling two halves, one of which was a chiral di-substituted piperazine synthesized from amino acid starting materials. astx.com This demonstrates how a piperazine-containing fragment can serve as a starting point or a key structural element in the evolution from a millimolar-binding fragment to a nanomolar-binding lead compound. astx.com

Design and Synthesis of New Molecular Entities based on the Piperazine Framework

The versatility of the piperazine scaffold continues to inspire the design and synthesis of new molecular entities (NMEs) for a wide range of diseases. rsc.orgnih.govnih.gov The synthesis of these NMEs often relies on a few robust and well-established chemical reactions.

Common synthetic strategies for creating N-substituted piperazines like this compound include: mdpi.com

Nucleophilic Substitution : Reacting a piperazine (or a mono-substituted piperazine) with an alkyl halide (e.g., benzyl bromide) or a compound with a good leaving group.

Reductive Amination : Reacting a piperazine with an aldehyde or ketone (e.g., benzaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). This is a very common and efficient method for creating C-N bonds. mdpi.com

Amide Reduction : Formation of an amide bond by reacting piperazine with a carboxylic acid or acyl chloride, followed by reduction of the amide to the corresponding amine. mdpi.com

Researchers have applied these methods to create extensive libraries of piperazine-based compounds. For example, a series of novel 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives were designed and synthesized as potential anticancer agents. researchgate.net In another study, structure-based virtual screening was used to identify a piperazine-containing compound that inhibited the hepatitis C virus (HCV). nih.gov This initial hit was then used as a template for the design and synthesis of new analogues with improved antiviral activity. nih.gov These examples highlight a common workflow in modern drug discovery: starting from a hit compound (identified via screening or design) and then using the synthetic tractability of the piperazine scaffold to create and test a series of new molecular entities to optimize biological activity. rsc.orgnih.gov

Future Research Directions and Emerging Paradigms for 1 Benzyl 4 4 Ethylcyclohexyl Piperazine

The piperazine (B1678402) moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous therapeutic agents and its versatile chemical properties. researchgate.netnih.gov The compound 1-benzyl-4-(4-ethylcyclohexyl)piperazine, which combines a benzyl (B1604629) group and a substituted cyclohexyl ring on a piperazine core, represents a chemical scaffold ripe for exploration using next-generation research methodologies. While extensive research on this specific molecule is not widely documented, its structure serves as a pertinent exemplar for discussing the future of chemical biology and drug discovery. This article outlines emerging paradigms and future research directions centered on this piperazine derivative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-4-(4-ethylcyclohexyl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-benzylpiperazine with a functionalized 4-ethylcyclohexyl derivative (e.g., halide or tosylate) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Catalysts such as potassium carbonate or palladium complexes (for cross-coupling) are used to enhance yield . Optimization includes:

  • Temperature control : Reflux (70–100°C) to ensure complete conversion.
  • Solvent selection : DMF for high solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How is this compound characterized, and which analytical techniques are critical for structural validation?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns on the piperazine and cyclohexyl moieties.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., loss of benzyl or ethylcyclohexyl groups) .
  • Infrared (IR) spectroscopy : Identification of amine N–H stretches (3200–3400 cm1^{-1}) and aromatic C–H bonds.

Q. What are the primary physicochemical properties of this compound, and how do they influence experimental design?

  • Methodological Answer : Critical properties include:

  • LogP : Estimated via computational tools (e.g., Crippen or McGowan methods) to predict membrane permeability. A higher LogP (e.g., ~3.5) suggests lipophilicity, requiring solubilization agents (e.g., DMSO) for biological assays .
  • Water solubility : Measured using shake-flask methods at pH 7.4; low solubility may necessitate co-solvents.
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and degradation thresholds for storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific uptake or metabolism. Strategies include:

  • Dose-response profiling : IC50_{50} determination across multiple cell lines (e.g., hepatic HUH7 vs. breast MCF7) .
  • Metabolic stability assays : Liver microsomes or cytochrome P450 inhibition studies to assess compound half-life .
  • Transcriptomic analysis : RNA sequencing to identify target pathways differentially expressed in responsive vs. resistant cells.

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : SAR studies involve:

  • Analog synthesis : Modifying the benzyl (e.g., fluorination) or ethylcyclohexyl (e.g., branching) groups .
  • Biological screening : Testing analogs in cytotoxicity or receptor-binding assays (e.g., tyrosine kinase inhibition) .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like G-protein-coupled receptors .

Q. How can in silico methods predict the pharmacokinetic (PK) profile of this compound?

  • Methodological Answer : Use tools like:

  • ADMET predictors : SwissADME or pkCSM to estimate absorption, distribution, and toxicity.
  • CYP450 inhibition models : To assess metabolic liabilities (e.g., CYP3A4/2D6 interactions) .
  • Blood-brain barrier (BBB) penetration : Predict using polar surface area (TPSA < 60 Å2^2) and LogP values .

Q. What experimental approaches validate the enantioselective activity of chiral derivatives?

  • Methodological Answer : For chiral analogs (e.g., substituted cyclohexyl groups):

  • Chiral chromatography : Use HPLC with Chiralpak columns to separate enantiomers.
  • Circular dichroism (CD) : Confirm absolute configuration.
  • Biological testing : Compare IC50_{50} values of individual enantiomers (e.g., S vs. R forms) in target assays .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?

  • Methodological Answer : Industrial-scale optimization includes:

  • Flow chemistry : Continuous reactors for precise temperature/pressure control .
  • Catalyst recycling : Palladium on carbon recovery via filtration.
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.